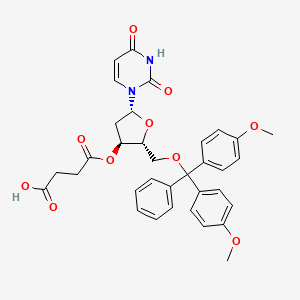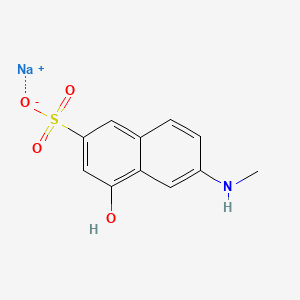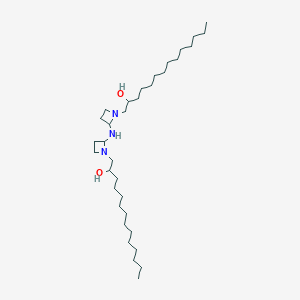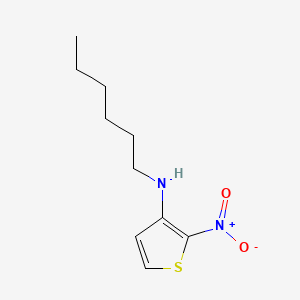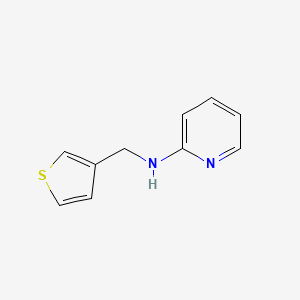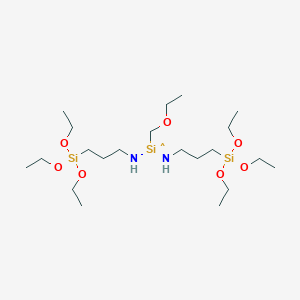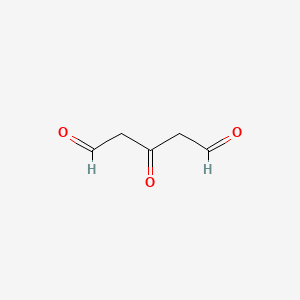
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones. These compounds are characterized by a cyclohexene ring with a ketone functional group. The presence of ethyl, isopropyl, and methyl groups in the structure can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethyl, isopropyl, and methyl groups can be introduced through alkylation reactions using suitable alkyl halides and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Hydrogenation: To form the cyclohexene ring.
Selective Alkylation: Using specific catalysts to introduce the desired substituents.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The alkyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum for hydrogenation reactions.
Major Products Formed
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Can act as ligands in catalytic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Participation in metabolic pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler analog with a cyclohexane ring and a ketone group.
2,6-Diisopropylphenol: Similar in having isopropyl groups but with a phenol structure.
5-Methylcyclohex-2-en-1-one: Similar but lacks the ethyl and isopropyl groups.
Uniqueness
5-Ethyl-2,6-bis(isopropyl)-5-methylcyclohex-2-en-1-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
97659-28-4 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
5-ethyl-5-methyl-2,6-di(propan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h8,10-11,13H,7,9H2,1-6H3 |
InChI-Schlüssel |
APXJDWRZHXGCPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC=C(C(=O)C1C(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




